Uridine-diphosphate-n-acetylgalactosamine

概要

説明

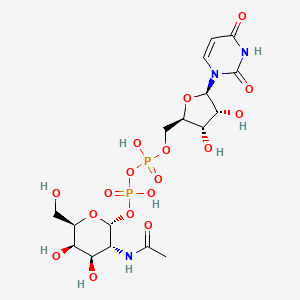

ウリジン二リン酸N-アセチルガラクトサミンは、ウリジン二リン酸とN-アセチルガラクトサミンで構成されるヌクレオチド糖です。これは、体内の糖タンパク質と糖脂質の産生に不可欠な構成要素です。 この化合物は、グリコシル転移酵素によってN-アセチルガラクトサミン残基を基質に転移させるために使用され、粘液の重要な構成要素であるムチン型O-グリカン合成において重要な役割を果たします .

2. 製法

合成経路と反応条件: ウリジン二リン酸N-アセチルガラクトサミンの酵素的合成には、N-アセチルヘキソサミン1-キナーゼによるN-アセチルガラクトサミンのリン酸化、それに続くN-アセチルグルコサミンウリジル転移酵素によるピロリン酸化が含まれます。 この方法は、非常に効率的で選択的です .

工業的生産方法: ウリジン二リン酸N-アセチルガラクトサミンの工業的生産には、通常、組換え酵素を使用して必要な反応を触媒することが含まれます。 このプロセスには、これらの酵素の適切な宿主細胞での発現、それに続く精製と反応の最適化が含まれ、高収率を実現します .

準備方法

Synthetic Routes and Reaction Conditions: The enzymatic synthesis of uridine diphosphate N-acetylgalactosamine involves the phosphorylation of N-acetylgalactosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase. This method is highly efficient and selective .

Industrial Production Methods: Industrial production of uridine diphosphate N-acetylgalactosamine typically involves the use of recombinant enzymes to catalyze the necessary reactions. The process includes the expression of these enzymes in suitable host cells, followed by purification and reaction optimization to achieve high yields .

化学反応の分析

反応の種類: ウリジン二リン酸N-アセチルガラクトサミンは、主にグリコシル化反応を受け、受容体分子にN-アセチルガラクトサミン残基を供与します。 この化合物は、通常、酸化、還元、または置換反応を受けません .

一般的な試薬と条件: ウリジン二リン酸N-アセチルガラクトサミンを含むグリコシル化反応は、グリコシル転移酵素によって触媒されます。 これらの反応は、酵素活性を高めるために、マンガンまたはマグネシウムなどの二価金属イオンの存在をしばしば必要とします .

主な生成物: これらの反応の主な生成物は、糖タンパク質と糖脂質であり、細胞シグナル伝達、免疫防御、粘液の形成など、さまざまな生物学的プロセスに不可欠です .

4. 科学研究での応用

ウリジン二リン酸N-アセチルガラクトサミンは、科学研究で数多くの用途があります。

化学: 複雑な炭水化物と糖複合体の合成に使用されます。

生物学: グリコシル化プロセスの研究と、糖タンパク質と糖脂質の機能において重要な役割を果たします。

医学: がんや遺伝性疾患など、さまざまな疾患に関与するグリコシル化経路を標的とする治療薬の開発に関与しています。

科学的研究の応用

Biotechnology

UDP-GalNAc is essential for glycosylation processes, which are vital for producing biologically active proteins and therapeutic antibodies. The compound enhances the efficacy and stability of biopharmaceuticals by facilitating proper glycosylation patterns. This is particularly important in the development of therapeutic proteins where glycosylation can influence pharmacokinetics and immunogenicity .

Pharmaceutical Development

In pharmaceutical formulations, UDP-GalNAc is used to improve the bioavailability of drugs that target glycosylation pathways. By enhancing the glycosylation of therapeutic agents, researchers can develop more effective treatments for various diseases, including cancer and autoimmune disorders . This application is crucial as it can lead to better patient outcomes through optimized drug performance.

Cell Culture

Researchers utilize UDP-GalNAc in cell culture media to promote cell growth and differentiation. This is particularly relevant in studies involving stem cells and tissue engineering. The compound supports advancements in regenerative medicine by ensuring that cells acquire necessary glycan structures for optimal function .

Genetic Research

UDP-GalNAc serves as a substrate in nucleotide synthesis, aiding in the study of genetic material and its functions. This application is vital for understanding genetic diseases and developing gene therapies. By manipulating glycosylation pathways, researchers can gain insights into disease mechanisms and potential therapeutic targets .

Diagnostics

The compound is also employed in diagnostic assays to detect specific biomarkers related to diseases. Its role in enhancing assay sensitivity provides valuable insights for early diagnosis and treatment strategies .

Case Studies and Research Findings

Several studies highlight the applications of UDP-GalNAc:

- Glycoengineering : A study demonstrated that UDP-GalNAc could be utilized for in vitro glycoengineering of therapeutic proteins, leading to improved drug variants with better efficacy and consistency .

- Cell Surface Glycosylation : Research indicated that preincubating quiescent cells with UDP-GalNAc significantly stimulated nutrient uptake, suggesting its role in modulating cell surface glycosylation dynamics .

- Enzyme Activity : Studies have shown that UDP-GalNAc participates in critical enzymatic reactions that convert substrates necessary for biosynthesis pathways, including those involved in galactose metabolism .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biotechnology | Role in glycosylation for therapeutic proteins | Improved efficacy and stability of biopharmaceuticals |

| Pharmaceutical Development | Enhances bioavailability of drugs targeting glycosylation pathways | More effective treatments for diseases |

| Cell Culture | Promotes cell growth and differentiation in stem cell studies | Advances in regenerative medicine |

| Genetic Research | Serves as a substrate for nucleotide synthesis | Insights into genetic diseases and gene therapy development |

| Diagnostics | Used in assays to detect disease biomarkers | Enhanced sensitivity for early diagnosis |

作用機序

ウリジン二リン酸N-アセチルガラクトサミンは、ポリペプチドのセリンまたはスレオニン残基にN-アセチルガラクトサミン残基を転移するグリコシル転移酵素の基質として機能することで、その効果を発揮します。このプロセスは、ムチン型O-グリコシル化を開始し、糖タンパク質と糖脂質の形成につながります。 この化合物の分子標的は、さまざまなグリコシル転移酵素を含み、関与する経路は、細胞シグナル伝達、免疫応答、細胞構造の維持に不可欠です .

類似化合物:

- ウリジン二リン酸N-アセチルグルコサミン

- ウリジン二リン酸グルコース

- ウリジン二リン酸ガラクトース

比較: ウリジン二リン酸N-アセチルガラクトサミンは、N-アセチルガラクトサミン残基を特異的に転移させる能力において独特です。対照的に、ウリジン二リン酸N-アセチルグルコサミンはN-アセチルグルコサミン残基を転移し、ウリジン二リン酸グルコースとウリジン二リン酸ガラクトースはそれぞれグルコースとガラクトース残基を転移します。 この特異性により、ウリジン二リン酸N-アセチルガラクトサミンは、特にムチン型O-グリカン合成におけるグリコシル化プロセスで異なる役割を果たすことができます .

類似化合物との比較

- Uridine diphosphate N-acetylglucosamine

- Uridine diphosphate glucose

- Uridine diphosphate galactose

Comparison: Uridine diphosphate N-acetylgalactosamine is unique in its ability to transfer N-acetylgalactosamine residues specifically. In contrast, uridine diphosphate N-acetylglucosamine transfers N-acetylglucosamine residues, and uridine diphosphate glucose and uridine diphosphate galactose transfer glucose and galactose residues, respectively. This specificity allows uridine diphosphate N-acetylgalactosamine to play distinct roles in glycosylation processes, particularly in the synthesis of mucin-type O-glycans .

生物活性

Uridine-diphosphate-N-acetylgalactosamine (UDP-GalNAc) is a pivotal nucleotide sugar involved in various biological processes, particularly in glycosylation reactions. This article explores the biological activity of UDP-GalNAc, focusing on its synthesis, enzymatic functions, and implications in health and disease.

Overview of UDP-GalNAc

UDP-GalNAc is composed of uridine diphosphate and N-acetylgalactosamine. It serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of N-acetylgalactosamine residues to serine and threonine residues on proteins, forming O-glycans. These modifications are crucial for the biosynthesis of glycoproteins and glycolipids, impacting cell signaling, immune response, and mucin production .

Synthesis Pathway

UDP-GalNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of UDP-GlcNAc 4-epimerase. The biosynthetic pathway involves several enzymatic steps, primarily starting from fructose-6-phosphate, which is converted into UDP-GlcNAc via a series of reactions catalyzed by specific enzymes .

Key Enzymes in UDP-GalNAc Synthesis

| Enzyme Name | Function | Reaction |

|---|---|---|

| GlmS | Synthesizes glucosamine-6-phosphate | Fructose-6-phosphate → Glucosamine-6-phosphate |

| GlmM | Mutates glucosamine-6-phosphate to glucosamine-1-phosphate | Glucosamine-6-phosphate ↔ Glucosamine-1-phosphate |

| GlmU | Acetyltransferase/uridyltransferase activity | Converts glucosamine-1-phosphate to UDP-GlcNAc |

| UDP-GlcNAc 4-Epimerase | Converts UDP-GlcNAc to UDP-GalNAc | UDP-GlcNAc ↔ UDP-GalNAc |

Biological Functions

UDP-GalNAc plays a critical role in various biological processes:

1. Glycosylation:

- UDP-GalNAc acts as a donor substrate for the addition of N-acetylgalactosamine to proteins, a process essential for mucin biosynthesis. This modification enhances protein stability and influences cellular interactions .

2. Cell Signaling:

- O-glycosylation mediated by UDP-GalNAc is vital for cell signaling pathways, affecting cellular communication and response to external stimuli. It has been implicated in immune cell homing and activation .

3. Disease Implications:

- Alterations in UDP-GalNAc levels or glycosylation patterns have been associated with various diseases, including cancer and cardiovascular diseases. For instance, increased O-glycosylation has been linked to enhanced proliferation of pulmonary artery smooth muscle cells in idiopathic pulmonary arterial hypertension (IPAH) .

Study 1: Role in Cancer Progression

A study investigated the role of UDP-GalNAc in cancer cell metastasis. It was found that increased expression of glycosyltransferases utilizing UDP-GalNAc correlated with enhanced metastatic potential in breast cancer cells. The study highlighted how altered glycosylation patterns can influence tumor behavior and patient prognosis .

Study 2: Pulmonary Hypertension

Research on IPAH demonstrated that increased flux through the hexosamine biosynthetic pathway leads to elevated levels of O-linked N-acetylgalactosamine modifications on specific proteins involved in cell cycle regulation. This finding suggests that targeting the pathway could provide therapeutic avenues for managing IPAH .

特性

IUPAC Name |

[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYTUAZOPRMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O17P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862122 | |

| Record name | 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7277-98-7 | |

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。